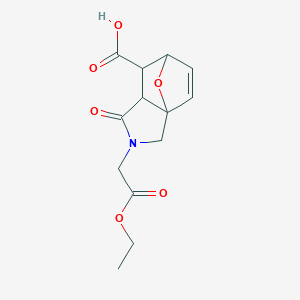

2-(2-Ethoxy-2-oxoethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

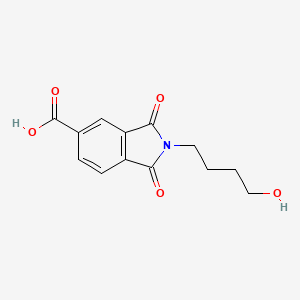

The compound "2-(2-Ethoxy-2-oxoethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid" is a complex organic molecule that appears to be related to the field of synthetic organic chemistry. The structure suggests it is a derivative of isoindole with various functional groups, including an epoxy bridge and a carboxylic acid moiety.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of o-carboxyarylacrylic acids has been achieved through the oxidative cleavage of hydroxynaphthalenes and higher aromatics with Oxone at room temperature, which could provide insights into potential synthetic routes for the target compound . Additionally, the synthesis of esterification products of 6-aryl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acids has been reported, where the reaction of 5-arylfurfurilamines with maleic anhydride leads to the formation of related epoxyisoindole carboxylic acids . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features an isoindole core with a hexahydro modification, an epoxy bridge, and a carboxylic acid group. The presence of these functional groups can significantly influence the molecule's reactivity and physical properties. For example, the carboxylic acid group could enhance solubility in polar solvents and provide a site for further chemical reactions .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The epoxy bridge could undergo ring-opening reactions, while the carboxylic acid group could participate in esterification or amide formation reactions. The synthesis of related compounds has shown that esterification can lead to unexpected cleavage products, which could be relevant for the target compound . Additionally, the presence of an ethoxy group could be susceptible to hydrolysis under certain conditions, as seen in the in situ hydrothermal hydrolysis reaction used to generate related pyrazolecarboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be affected by its molecular structure. The presence of the carboxylic acid group is likely to increase the compound's polarity and potentially its boiling and melting points. The epoxy group could add strain to the molecule, affecting its stability. The density of unpaired electrons and the ESR signal could be negligible, as suggested by studies on similar compounds . The compound's solubility, reactivity, and spectroscopic properties (such as IR, UV-Vis, and NMR) would be key characteristics to investigate further.

Wissenschaftliche Forschungsanwendungen

Plant Betalains: Chemistry and Biochemistry

Betalains are vacuolar pigments with a nitrogenous core structure, betalamic acid. The synthesis pathway starts with tyrosine hydroxylation to DOPA, leading to betalamic acid formation. Betalains, safe for consumption, contribute to health and have potential commercial scale extraction benefits for pigment production (Khan & Giridhar, 2015).

Biologically Active Compounds of Plants

This review compares structural differences of selected carboxylic acids (e.g., benzoic acid, cinnamic acid) on antioxidant, antimicrobial, and cytotoxic activity. Structural-activity relationships indicate that compounds like rosmarinic acid exhibit high antioxidant activity, suggesting potential applications in developing natural antioxidants (Godlewska-Żyłkiewicz et al., 2020).

Understanding Biocatalyst Inhibition by Carboxylic Acids

This review discusses the impact of carboxylic acids, produced fermentatively by microbes, as inhibitors to these microbes at concentrations below desired yield and titer. It explores metabolic engineering strategies to increase microbial robustness against such inhibitors, highlighting the relevance of understanding microbial interactions with carboxylic acids for improving bioproduction processes (Jarboe et al., 2013).

Conversion of Plant Biomass to Furan Derivatives

5-Hydroxymethylfurfural (HMF) and its derivatives, derived from plant biomass, are highlighted as versatile reagents for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This review discusses advances in HMF synthesis from plant feedstocks and its applications, indicating the importance of research on biomass-derived chemicals for sustainable industrial feedstocks (Chernyshev et al., 2017).

Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids

This review covers solvent developments for the extraction of carboxylic acids from aqueous streams, a critical process for producing bio-based plastics from organic acids. It discusses the use of new solvents like ionic liquids and improvements in traditional solvent systems, aiming to provide direction towards more efficient and sustainable extraction processes (Sprakel & Schuur, 2019).

Eigenschaften

IUPAC Name |

3-(2-ethoxy-2-oxoethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-2-19-8(15)5-14-6-13-4-3-7(20-13)9(12(17)18)10(13)11(14)16/h3-4,7,9-10H,2,5-6H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRQJAXOZIIORA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CC23C=CC(O2)C(C3C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389962 |

Source

|

| Record name | SBB012217 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxy-2-oxoethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

CAS RN |

436811-04-0 |

Source

|

| Record name | SBB012217 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)

![3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1306261.png)

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid](/img/structure/B1306273.png)

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)